molecular formula C21H23N3O2 B7551975 N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No. B7551975
M. Wt: 349.4 g/mol
InChI Key: CSGVRADHEHJHFP-UHFFFAOYSA-N
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Description

N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s as a potential treatment for metabolic diseases such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.

Mechanism of Action

N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. By activating PPARδ, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide increases the uptake and utilization of fatty acids in skeletal muscle and liver, leading to increased energy expenditure and reduced fat accumulation. It also stimulates the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-inflammatory and anti-atherogenic effects. Additionally, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation and induce the apoptosis of cancer cells through PPARδ-dependent and -independent mechanisms.
Biochemical and Physiological Effects
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth and metastasis. It has also been found to increase endurance and performance in animal models and human athletes, which is why it was banned by WADA. However, the long-term effects of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide on human health are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to cross the blood-brain barrier, and its relatively long half-life. However, it also has some limitations, such as its potential toxicity at high doses, its limited solubility in water, and its potential for off-target effects.

Future Directions

There are several future directions for the research on N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, including the investigation of its long-term effects on human health, the development of more potent and selective PPARδ agonists, and the exploration of its potential as a cancer therapeutic. Moreover, the combination of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.

Synthesis Methods

The synthesis of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves several steps, including the coupling reaction of 2-bromo-2-methylpropionic acid with 4-(2-(2-phenylphenoxy)ethyl)phenol, followed by the cyclization reaction with hydrazine hydrate and the subsequent carboxylic acid formation with carbon dioxide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including metabolic diseases, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. In addition, it has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial for the prevention of cardiovascular diseases. Moreover, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.

properties

IUPAC Name

N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15(2)18-14-19(24-23-18)21(25)22-12-13-26-20-11-7-6-10-17(20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVRADHEHJHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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